Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Description
Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H17F2NO6 and its molecular weight is 393.343. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One study focused on the use of pyran derivatives for the corrosion mitigation of mild steel in acidic conditions. These derivatives showed high inhibition efficiency, demonstrating their potential in protecting metals against corrosion. The research applied various techniques, such as weight loss and electrochemical measurements, to study the compounds' effectiveness, indicating that pyran derivatives can serve as mixed-type inhibitors through adsorption mechanisms. Surface analysis techniques, including SEM-EDS, XRD, and AFM, were used to examine the metal surface, providing a comprehensive understanding of the inhibition process (Saranya et al., 2020).
Antimicrobial Activity
Another study reported on the synthesis of chromeno[2,3-d]pyrimidinone derivatives and their in vitro antimicrobial activity against different bacterial and fungal strains. The research highlighted a simple, thermally efficient, and solvent-free condensation process, emphasizing the compounds' potential as antimicrobial agents. This demonstrates the chemical's relevance in developing new antimicrobial compounds for medical applications (Ghashang et al., 2013).
Synthesis Methodologies
Several studies have explored novel synthesis methodologies for pyran and related derivatives. For instance, the synthesis of amino-substituted hexo- and heptopyranoses from D-galactose was investigated, showcasing the versatility of these compounds in chemical synthesis. This includes the transformation of hydroxy groups into acylated amino groups and the use of Wittig reagent for homologation, demonstrating the compound's utility in synthesizing complex sugar derivatives (Streicher & Wünsch, 2003).
Another aspect of research focuses on the peculiarities of cyclization reactions involving ethyl 2-ethoxymethylene-3-oxo esters and 3-amino-5-hydroxypyrazole, leading to various pyrazolo[1,5-a]pyrimidin-6-carboxylates and related compounds. These findings are significant for understanding the chemical behavior of these compounds under different conditions, contributing to the field of synthetic organic chemistry (Goryaeva et al., 2013).
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO6/c1-8(2)26-19(25)15-14(9-3-4-11(20)12(21)5-9)17-16(28-18(15)22)13(24)6-10(7-23)27-17/h3-6,8,14,23H,7,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIAONUSJSNTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.